molecular formula C18H21N3O3 B2809576 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 1903248-93-0

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No. B2809576
M. Wt: 327.384
InChI Key: UMGCXMCMQQGEFK-UHFFFAOYSA-N
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Description

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.384. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound "(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone" is structurally related to various synthesized compounds that incorporate 1,2,4-oxadiazole moieties, which have been explored for their chemical properties and potential applications. For instance, Wu et al. (2000) synthesized 5-substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles and their epimers through a process involving cyanohydrin benzoates and cyanohydrin acetates, which were then treated with hydroxylamine in methanol via intramolecular transacylation and subsequent cyclization of the corresponding amidoximes (Wu et al., 2000). Similarly, Rai et al. (2010) focused on the design, synthesis, characterization, and antibacterial activity of novel methanone compounds incorporating 1,2,4-oxadiazole units, indicating the versatility of this moiety in generating bioactive compounds (Rai et al., 2010).

Non-Covalent Interactions in Molecular Architecture

Sharma et al. (2019) investigated the role of lone pair-π interaction and halogen bonding in the crystal packing of 1,2,4-oxadiazole derivatives. Their work highlights the importance of non-covalent interactions in determining the supramolecular architectures of such compounds, which could be crucial in understanding the solid-state properties and potential applications of similar molecules, including "(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone" (Sharma et al., 2019).

Biological and Pharmacological Potential

The inclusion of 1,2,4-oxadiazole moieties in various compounds has been associated with a range of biological activities. For example, Rajak et al. (2010) synthesized novel semicarbazones based on 1,3,4-oxadiazoles and evaluated their anticonvulsant activities, supporting the potential of 1,2,4-oxadiazole derivatives in pharmacological applications (Rajak et al., 2010). Additionally, Gouhar and Raafat (2015) explored the synthesis of compounds involving oxiranes and evaluated their anticancer activities, highlighting the diverse therapeutic possibilities of compounds structurally related to "(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone" (Gouhar & Raafat, 2015).

properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-19-17(24-20-12)16-10-21(18(22)14-7-8-23-11-14)9-15(16)13-5-3-2-4-6-13/h2-6,14-16H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGCXMCMQQGEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone

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